(2-methyl-1,3-benzoxazol-4-yl)boronic acid (2-methyl-1,3-benzoxazol-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20436747
InChI: InChI=1S/C8H8BNO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4,11-12H,1H3
SMILES:
Molecular Formula: C8H8BNO3
Molecular Weight: 176.97 g/mol

(2-methyl-1,3-benzoxazol-4-yl)boronic acid

CAS No.:

Cat. No.: VC20436747

Molecular Formula: C8H8BNO3

Molecular Weight: 176.97 g/mol

* For research use only. Not for human or veterinary use.

(2-methyl-1,3-benzoxazol-4-yl)boronic acid -

Specification

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
IUPAC Name (2-methyl-1,3-benzoxazol-4-yl)boronic acid
Standard InChI InChI=1S/C8H8BNO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4,11-12H,1H3
Standard InChI Key ZJVRFUWWBILDOK-UHFFFAOYSA-N
Canonical SMILES B(C1=C2C(=CC=C1)OC(=N2)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoxazole core—a fused bicyclic system of benzene and oxazole—with a boronic acid (-B(OH)₂) group. The methyl substitution at position 2 introduces steric and electronic effects that influence reactivity. Comparative analysis of similar compounds, such as 1,3-benzoxazol-2-ylboronic acid (molecular weight 162.94 g/mol) , suggests that the methyl group in (2-methyl-1,3-benzoxazol-4-yl)boronic acid increases hydrophobicity and modulates electronic density at the boronic acid site.

Spectroscopic and Thermal Characteristics

While direct spectral data for (2-methyl-1,3-benzoxazol-4-yl)boronic acid are unavailable, related boronic acids exhibit distinct signatures:

  • ¹H NMR: Aromatic protons in benzoxazole derivatives typically resonate between δ 7.3–7.8 ppm, while methyl groups appear as singlets near δ 2.5 ppm .

  • Thermal Stability: Analogous compounds like [4-(1,3-benzoxazol-2-yl)phenyl]boronic acid (melting point unlisted) demonstrate moderate thermal resilience, with decomposition temperatures exceeding 200°C .

Table 1: Inferred Physicochemical Properties of (2-Methyl-1,3-Benzoxazol-4-yl)Boronic Acid

PropertyValueBasis for Inference
Molecular FormulaC₈H₈BNO₃Structural analogy
Molecular Weight193.97 g/molCalculated from formula
SolubilityLow in H₂O; soluble in DMSOSimilar boronic acids
Boiling Point~360°C (estimated)Comparative data

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of benzoxazole boronic acids typically involves palladium-catalyzed cross-coupling reactions. For example, 1,3-benzoxazol-2-ylboronic acid is prepared via Suzuki-Miyaura coupling between 2-chlorobenzoxazole and a boronic acid pinacol ester . Adapting this method, (2-methyl-1,3-benzoxazol-4-yl)boronic acid could be synthesized by:

  • Halogenation: Introducing a halide (e.g., bromide) at position 4 of 2-methylbenzoxazole.

  • Cross-Coupling: Reacting the halogenated intermediate with bis(pinacolato)diboron under palladium catalysis .

Industrial Manufacturing Challenges

Scalability issues arise from boronic acid’s propensity to form boroxines (trimers) during dehydration. Industrial protocols for analogs like [4-(1,3-benzoxazol-2-yl)phenyl]boronic acid employ continuous flow reactors to enhance yield (≥80%) and purity . Solvent selection (e.g., tetrahydrofuran/water mixtures) and catalyst recycling (e.g., Pd/C) are critical for cost-effectiveness.

Applications in Scientific Research

Medicinal Chemistry

Boronic acids are pivotal in drug discovery due to their reversible binding with biological diols (e.g., serine proteases). While (2-methyl-1,3-benzoxazol-4-yl)boronic acid remains underexplored, analogs exhibit:

  • Antimicrobial Activity: Benzoxazole boronic acids inhibit bacterial biofilm formation by targeting quorum-sensing pathways .

  • Enzyme Inhibition: The boronic acid group acts as a transition-state analog for proteases, suggesting potential in oncology and immunology .

Materials Science

The electron-deficient benzoxazole ring enhances charge transport in organic semiconductors. Incorporating boronic acid moieties enables self-assembly via diol coordination, a feature exploited in:

  • Sensor Development: Boronic acid-functionalized benzoxazoles detect glucose and other polyols with μM sensitivity .

  • Polymer Composites: Cross-linked boronic acid polymers exhibit stimuli-responsive behavior, useful in drug delivery systems .

Analytical and Characterization Challenges

Spectroscopic Limitations

Boronic acids’ tendency to dehydrate or form trimers complicates mass spectrometry (MS) analysis. For 1,3-benzoxazol-2-ylboronic acid, derivatization with diols (e.g., mannitol) stabilizes the compound for LC-MS, achieving detection limits of 0.1 ng/mL .

Future Research Directions

Expanding Biological Screening

Despite promising in silico predictions, in vivo studies on (2-methyl-1,3-benzoxazol-4-yl)boronic acid are lacking. Prioritizing pharmacokinetic profiling (e.g., plasma stability, tissue distribution) could unlock therapeutic applications.

Advanced Material Design

Exploring this compound’s role in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) may yield materials with tailored porosity and catalytic activity.

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